2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
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Overview
Description
The compound “2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a chemical of interest in the field of organic chemistry .
Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Synthesis of Polysubstituted Pyridines
One area of research involves the synthesis of polysubstituted pyridines, highlighting the compound's role in generating bicyclic systems like thieno[2,3-b]pyridines and pyrazolo[3,4-c]pyridines. These compounds are further elaborated to tricyclic systems, including pyrazolo[3,4-d]thieno[2,3-b]pyridine, showcasing the compound's utility in creating complex organic structures with potential applications in material science and pharmaceuticals (Abu-Shanab et al., 1994).
Divergent Cyclizations
Research also focuses on divergent cyclizations of related acetic acids, producing interesting bicyclic heterocycles. This demonstrates the compound's versatility in reacting under various conditions to yield a range of structural motifs, useful in drug discovery and development (Smyth et al., 2007).
Facile Synthesis of Heterocycles
Another study highlights the facile synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones from cyclopropylideneacetic acids and esters, showcasing the compound's role in generating functionalized heterocycles that have potential applications in organic synthesis and pharmaceutical chemistry (Huang & Zhou, 2002).
Antimicrobial Potential
Exploration of the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties highlights the therapeutic applications of derivatives of the compound. The study showcases its utility in developing new antibacterial and antifungal agents, reflecting its importance in medical research (Chandak et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-[3-cyclopropyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)9-6-10(11-2-1-5-25-11)20-15-13(9)14(8-3-4-8)21-22(15)7-12(23)24/h1-2,5-6,8H,3-4,7H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCXHLAVUJQLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CS4)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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